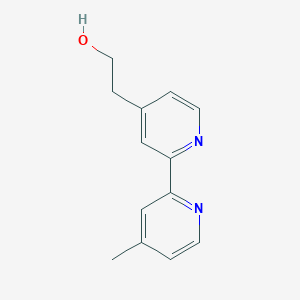
4'-Methyl-4-hydroxyethyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . This compound is a derivative of bipyridine, a class of compounds known for their applications in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol typically involves the reaction of 4’-methyl-2,2’-bipyridine with ethylene oxide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group for further substitution reactions.
Major Products
Oxidation: 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanal or 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethanoic acid.
Reduction: Dihydro derivatives of the bipyridine ring.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug design and development, particularly in the field of metallodrugs.
Mechanism of Action
The mechanism of action of 2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as electron transfer, oxidation-reduction, and substrate activation .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the ethyl alcohol group.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure with an additional methyl group, affecting its steric and electronic properties.
2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups, making it more hydrophilic and suitable for different applications.
Uniqueness
2-(4’-Methyl-[2,2’-bipyridin]-4-yl)ethan-1-ol is unique due to the presence of the ethyl alcohol group, which can participate in hydrogen bonding and other interactions, potentially enhancing its solubility and reactivity compared to its analogs .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethanol |
InChI |
InChI=1S/C13H14N2O/c1-10-2-5-14-12(8-10)13-9-11(4-7-16)3-6-15-13/h2-3,5-6,8-9,16H,4,7H2,1H3 |
InChI Key |
JFTJVLDXWHQBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)






